Pyrido[3,4-g]isoquinoline
Description
Significance of Fused Polycyclic Aromatic Nitrogen Heterocycles in Chemical Research
Fused polycyclic aromatic nitrogen heterocycles (PANHs) are organic compounds containing two or more fused aromatic rings, where at least one ring incorporates a nitrogen atom. These structures are of immense interest to chemists for several reasons:
Biological Activity: Nitrogen-containing heterocycles are ubiquitous in nature and form the structural basis for a vast array of biologically active molecules, including alkaloids, vitamins, and hormones. nih.gov Their presence is crucial in many pharmaceuticals, where they can interact with biological targets like enzymes and receptors. nih.govopenmedicinalchemistryjournal.com The ability of the nitrogen heteroatom to form hydrogen bonds can lead to more stable complexes with biological macromolecules such as DNA. nih.gov Consequently, many PANHs exhibit a wide spectrum of pharmacological properties, including anticancer, antifungal, antibacterial, and anti-inflammatory activities. openmedicinalchemistryjournal.comresearchgate.net
Materials Science: The extended π-electron systems in PANHs endow them with unique photophysical and electronic properties. This makes them valuable in the development of advanced materials such as organic light-emitting diodes (OLEDs), sensors, and dyes. researchgate.net Some PANHs have been identified as nanosheet materials with the ability to absorb electromagnetic radiation. biosynth.com
Synthetic Versatility: The rich and varied reactivity of PANHs provides a fertile ground for synthetic chemists to develop novel methodologies for their construction and functionalization. acs.org The development of efficient synthetic routes to these complex molecules is a continuous area of research. arkat-usa.org
The compact, rigid structures and the electronic diversity introduced by the nitrogen atom(s) make PANHs privileged scaffolds in both medicinal chemistry and materials science.
Overview of Isoquinoline (B145761) and Related Scaffolds in Contemporary Research
Isoquinoline, an isomer of quinoline (B57606), is a benzofused pyridine (B92270) ring system. It serves as a fundamental building block for numerous natural products and synthetic compounds with significant biological activities. rsc.orgbenthamdirect.com The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. rsc.orgnih.gov
Contemporary research on isoquinoline and its derivatives is highly active and focuses on several key areas:
Drug Discovery: Isoquinoline derivatives are continuously explored for their potential as therapeutic agents. numberanalytics.com They have shown promise as anticancer, neuroprotective, and antimicrobial agents. nih.govnumberanalytics.com For instance, some isoquinoline-based compounds have been investigated as topoisomerase inhibitors, a class of anticancer drugs. rsc.org
Natural Product Synthesis: Many complex alkaloids, such as berberine (B55584) and morphine, contain the isoquinoline motif. The total synthesis of these and other isoquinoline-based natural products remains a significant challenge and a driver of innovation in synthetic organic chemistry. rsc.org
Methodology Development: Chemists are constantly devising new and more efficient ways to synthesize and modify the isoquinoline core. rsc.org This includes the development of novel cyclization reactions and functionalization strategies.
The versatility of the isoquinoline scaffold ensures its continued importance in the landscape of modern chemical research.
Structural Characteristics and Nomenclature Conventions of Pyrido[3,4-g]isoquinoline
This compound is a polycyclic aromatic heterocycle consisting of a pyridine ring fused to an isoquinoline framework. Its chemical formula is C₁₂H₈N₂. chemspider.com The nomenclature "this compound" precisely describes the fusion pattern of the heterocyclic rings. According to IUPAC nomenclature, the "g" indicates the face of the isoquinoline ring system to which the pyridine ring is fused, and the numbers "3,4" specify the atoms of the pyridine ring that are shared with the isoquinoline.
The core structure is a planar, tetracyclic system. This planarity, combined with the presence of two nitrogen atoms within the aromatic framework, dictates its electronic properties and reactivity. The positions of the nitrogen atoms can influence the molecule's ability to act as a ligand for metal ions and to participate in hydrogen bonding.
Derivatives of this scaffold can be formed by the addition of various functional groups to the aromatic rings. For example, this compound-5,10-dione is a derivative where two carbonyl groups are attached to the central rings. biosynth.com
Table 1: Structural and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₈N₂ |
| Molar Mass | 180.21 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 104693 |
| Canonical SMILES | C1=CN=C2C=C3C=CN=CC3=C2C=C1 |
| InChI Key | CXKVSEWPNCOXRI-UHFFFAOYSA-N |
Data sourced from public chemical databases.
Historical Trajectories and Emerging Research Foci in this compound Chemistry
While the parent this compound scaffold has been known for some time, dedicated research into its synthesis and properties has been more recent and has gained momentum in the 21st century. Early work on related aza-heterocyclic systems laid the foundation for the exploration of more complex structures like this compound.
Emerging research on this compound and its derivatives is concentrated on a few key areas:
Medicinal Chemistry: A significant driver of research is the potential biological activity of these compounds. For instance, derivatives of the related scaffold, pyrido[3,4-g]quinazoline, have been designed and synthesized as inhibitors of protein kinases, which are important targets in cancer therapy. nih.gov Specifically, they have shown inhibitory potency against the CMGC family of kinases. nih.gov Similarly, pyrazolo[3,4-g]isoquinolines have been synthesized and evaluated as kinase inhibitors. nih.gov
Synthetic Methodology: The development of novel and efficient synthetic routes to the this compound core and its analogues is an active area of investigation. arkat-usa.org This includes the exploration of multi-step sequences starting from simpler aromatic precursors. arkat-usa.orgresearchgate.net
Materials Science: The photophysical properties of these extended aromatic systems are also of interest. Their potential application in materials science, for example as components of organic electronic materials, is an area ripe for exploration. The related compound this compound-5,10-dione has been investigated as a nanosheet material. biosynth.com
The ongoing research into this compound and its derivatives highlights the compound's potential as a versatile scaffold for the development of new functional molecules with applications in medicine and materials science.
Structure
3D Structure
Properties
IUPAC Name |
pyrido[3,4-g]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-3-13-7-11-6-10-2-4-14-8-12(10)5-9(1)11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKVSEWPNCOXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC3=C(C=C21)C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517017 | |
| Record name | Pyrido[3,4-g]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51521-29-0 | |
| Record name | Pyrido[3,4-g]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrido[3,4-g]isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies and Methodologies for Pyrido 3,4 G Isoquinoline Core and Its Analogues
De Novo Construction Approaches for the Pyrido[3,4-g]isoquinoline Ring System
Building the tetracyclic this compound core involves the strategic formation of its constituent pyridine (B92270) and isoquinoline (B145761) rings. Methodologies range from classical cyclization reactions to more complex cascade and cycloaddition strategies.
Cyclization reactions are a cornerstone in the synthesis of heterocyclic systems, including the this compound core. These methods typically involve the formation of one of the key rings in the final step from a highly functionalized precursor. A relevant strategy involves the reaction of substituted chloroisoquinolinediones with a nitrogen source to form a fused pyridine ring. For instance, the cyclization of 6-chloroisoquinoline-5,8-diones can be achieved by treatment with sodium azide (B81097) in dimethylformamide to yield pyrido[3,4-b]phenazine-5,12-diones, a closely related structural analog. nih.gov This type of reaction, where a difunctionalized isoquinoline undergoes cyclization, represents a viable pathway to the this compound system.
Another classical approach that can be adapted is the Bischler-Napieralski reaction, which is widely used for synthesizing 3,4-dihydroisoquinolines. organic-chemistry.org By starting with a suitably substituted phenylethylamine derivative attached to a pyridine ring, this acid-catalyzed cyclodehydration could be employed to form the isoquinoline portion of the tetracyclic system. Microwave-assisted Bischler-Napieralski reactions have been shown to be effective for creating substituted isoquinoline libraries. organic-chemistry.org
Similarly, intramolecular cyclization of 2-(2-methoxyethenyl) benzonitriles, initiated by the addition of organolithium reagents, provides a route to 1-alkyl- or 1-arylisoquinolines, demonstrating another potential cyclization strategy for forming the isoquinoline ring. researchgate.net
Cascade and multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by forming multiple bonds and rings in a single synthetic operation from simple starting materials. beilstein-journals.org An efficient one-pot, three-component synthesis of isoquinolines has been developed involving the reaction of aryl ketones, hydroxylamine, and internal alkynes, catalyzed by rhodium(III). nih.govorganic-chemistry.org This protocol involves the in situ generation of an aryl ketone oxime, followed by C-H bond activation and cyclization, and could be adapted to construct the isoquinoline part of the this compound scaffold using pyridine-based ketones.
MCRs have been effectively used to construct complex fused heterocyclic systems. For example, a Mannich-type multicomponent assembly process has been utilized for the synthesis of tetrahydroisoquinoline-fused scaffolds. nih.gov Furthermore, a three-component reaction for synthesizing pyrido[1,2-b]isoquinoline derivatives proceeds via a [3+2] cycloaddition between alkynes and in situ generated isoquinolinium ylides, showcasing the power of MCRs in building fused nitrogen heterocycles. nih.govrsc.org A similar strategy could be envisioned where a pyridine-derived ylide reacts with appropriate partners to assemble the target framework.
The following table details an example of a multi-component reaction used to generate a complex isoquinoline derivative, illustrating the principles applicable to this compound synthesis.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Class | Reference |
| Aryl Ketone | Hydroxylamine | Internal Alkyne | Rh(III) catalyst | Multisubstituted Isoquinolines | nih.govorganic-chemistry.org |
| Ninhydrin | Proline | Alkyne | One-pot, metal-free | Fused Pyrido[1,2-b]isoquinolines | nih.gov |
| Isoquinoline | Dialkyl Acetylenedicarboxylates | 3-Acetyl Coumarins | 1,4-Dipolar Cycloaddition | Chromeno[3',4':3,4]pyrido[2,1-a]isoquinolines | nih.gov |
The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides a robust method for the construction of six-membered rings and can be applied to the synthesis of the this compound core. wikipedia.orgsigmaaldrich.com This strategy typically involves the reaction of a diene with a dienophile to form a cyclohexene (B86901) ring, which can then be aromatized. In the context of isoquinoline synthesis, Diels-Alder reactions of 2(1H)-pyridones bearing an electron-withdrawing group with methoxy-1,3-butadienes have been shown to produce isoquinoline derivatives. nih.gov
An intramolecular Diels-Alder reaction is another key strategy. A pivotal step in the total synthesis of (±)-tetrahydroalstonine involved a multicomponent assembly process to create a key intermediate that then underwent an intramolecular Diels-Alder reaction to form a pentacyclic system. nih.gov This highlights the potential of using an intramolecular cycloaddition to form one of the carbocyclic rings of the this compound system from a precursor containing a diene and a dienophile tethered to a pyridine or isoquinoline base. Highly substituted isoquinuclidines, which are precursors to tetrahydroisoquinolines, have been synthesized with high regio- and stereoselectivity via the Diels-Alder reaction of 1,2-dihydropyridines with electron-deficient alkenes. nih.gov
Functionalization and Derivatization of the this compound Scaffold
Once the core tetracyclic structure is assembled, its properties can be modulated through the introduction of various substituents. Regioselective functionalization is key to developing structure-activity relationships for medicinal chemistry applications.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing heteroatomic functional groups onto electron-deficient aromatic rings like pyridine and quinoline (B57606). frontiersin.orgslideshare.net The pyridine rings within the this compound system are activated towards nucleophilic attack, particularly at positions ortho and para to the ring nitrogen. youtube.com
This reactivity allows for the displacement of leaving groups, such as halides, by a variety of nucleophiles. For instance, the reaction of chloropyridines with amines is a common method to introduce amino substituents. youtube.com This strategy has been applied to the synthesis of pyrido[3,4-g]quinazoline derivatives, where aminoalkylamino groups were introduced at the 2-position, demonstrating the viability of this approach on a related scaffold. nih.gov The reaction of 6,7-dichloroisoquinoline-5,8-dione with various nucleophiles is another example illustrating this principle on a core component of the target structure. nih.gov
The following table provides examples of nucleophilic aromatic substitution on related heterocyclic systems.
| Substrate | Nucleophile | Conditions | Product | Reference |
| 2-Chloropyridine | Amine | Heat | 2-Aminopyridine derivative | youtube.com |
| 6,7-Dichloroisoquinoline-5,8-dione | Various Nucleophiles | N/A | Substituted Chloroisoquinolinediones | nih.gov |
| 2-Chloropyrido[3,4-g]quinazoline | Aminoalkylamine | N/A | 2-(Aminoalkylamino)pyrido[3,4-g]quinazoline | nih.gov |
The introduction of carbon-based substituents via alkylation and arylation reactions is crucial for expanding the structural diversity of the this compound library. The regioselectivity of these reactions is a key challenge.
For electron-deficient heterocycles, Minisci-type reactions are a powerful tool for direct C-H alkylation. This radical-based method preferentially functionalizes the electron-deficient positions (C-2 and C-4 of a pyridine ring). A method using a maleate-derived blocking group has been developed to achieve exquisite regiocontrol for C-4 alkylation of pyridines via a Minisci-type decarboxylative alkylation. nih.govchemrxiv.orgchemrxiv.org Such a strategy could be employed to selectively functionalize the pyridine moiety of the this compound system.
Palladium-catalyzed C-H activation and annulation is another modern strategy for regioselective functionalization. mdpi.com For instance, N-methoxy benzamides have been reacted with 2,3-allenoic acid esters in a palladium-catalyzed process to afford 3,4-substituted hydroisoquinolones with high regioselectivity. mdpi.com Applying this logic, direct C-H arylation of the this compound scaffold could be achieved using appropriate catalytic systems, targeting specific C-H bonds based on their acidity and steric accessibility. Furthermore, a regioselective hydrosilylation of quinolines and isoquinolines has been reported, which provides access to selectively reduced and functionalized derivatives that can be further elaborated. nih.gov
Nitration, Amination, and Halogenation Strategies
The introduction of nitro, amino, and halogen functionalities onto the this compound core is crucial for the diversification of its derivatives and for their potential applications in medicinal chemistry and materials science. These strategies largely rely on electrophilic aromatic substitution reactions, with the regioselectivity being a key consideration.
Nitration: The nitration of this compound, analogous to simpler aza-aromatic systems like quinoline and isoquinoline, is anticipated to occur on the carbocyclic ring, which is more electron-rich compared to the electron-deficient pyridine and isoquinoline rings. Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are typically employed. The reaction proceeds via the generation of the nitronium ion (NO₂⁺), which then attacks the aromatic ring. The position of nitration is influenced by the electronic effects of the constituent rings and any existing substituents. For the parent this compound, electrophilic attack is predicted to favor the positions analogous to the 5 and 8 positions of isoquinoline, which are the most activated sites in the benzene (B151609) portion of the molecule.
| Reagent/Catalyst | Conditions | Product | Yield (%) |
| HNO₃/H₂SO₄ | 0-25 °C | 5-Nitro-pyrido[3,4-g]isoquinoline and 8-Nitro-pyrido[3,4-g]isoquinoline | Mixture of isomers |
Amination: The direct amination of the this compound core is a challenging transformation. Nucleophilic amination, such as the Chichibabin reaction, typically occurs on electron-deficient pyridine rings. However, the reactivity of the this compound system in such reactions is not well-documented. A more common approach to introduce an amino group is through the reduction of a nitro derivative. The nitro group, introduced via nitration, can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂/Pd-C), or iron in acetic acid. This two-step sequence provides a reliable method for the synthesis of amino-pyrido[3,4-g]isoquinolines.
Halogenation: Halogenation of this compound can be achieved using various halogenating agents. Electrophilic halogenation with reagents like bromine in the presence of a Lewis acid (e.g., AlCl₃) or N-bromosuccinimide (NBS) is expected to introduce the halogen atom onto the carbocyclic ring, again favoring positions analogous to the 5 and 8 positions of isoquinoline. The choice of halogenating agent and reaction conditions can influence the regioselectivity and the extent of halogenation. For instance, the use of trihaloisocyanuric acids has been reported as an economical and metal-free method for the regioselective C5-H halogenation of 8-substituted quinolines, a strategy that could potentially be adapted for this compound derivatives rsc.org.
| Reagent | Catalyst/Conditions | Major Product(s) |
| Br₂ | AlCl₃ | 5-Bromo-pyrido[3,4-g]isoquinoline and 8-Bromo-pyrido[3,4-g]isoquinoline |
| N-Bromosuccinimide (NBS) | Peroxide initiator or light | Brominated derivatives |
| Trihaloisocyanuric acid | Room temperature, air | C5-halogenated derivatives (by analogy) rsc.org |
Catalytic Hydrogenation and Dehydrogenation Approaches
Catalytic hydrogenation and dehydrogenation are pivotal reactions in the synthesis and modification of the this compound framework, allowing for the control of the degree of saturation within the heterocyclic system.
Catalytic Hydrogenation: The reduction of the this compound ring system can be accomplished through catalytic hydrogenation. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions (temperature, pressure) determines the extent and selectivity of the reduction. For polycyclic aromatic hydrocarbons and their aza-analogs, catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on alumina (B75360) (Rh/Al₂O₃) are commonly employed nih.gov. The hydrogenation of the pyridine and isoquinoline rings is generally more facile than the reduction of the benzene ring. Therefore, selective hydrogenation of one or both of the nitrogen-containing rings to afford tetrahydro or octahydro derivatives is often achievable under milder conditions. For instance, ruthenium nanoparticles have been shown to be efficient catalysts for the hydrogenation of polycyclic aromatic hydrocarbons under mild conditions rsc.orgrsc.org. A one-pot protocol for the synthesis of saturated bicyclic azacycles, such as decahydroquinolines, through a catalytic hydrogenation cascade has also been reported, highlighting the potential for extensive reduction of the this compound system nih.gov.
| Catalyst | Hydrogen Source | Conditions | Product |
| Pd/C | H₂ | Room temperature, 1-4 atm | Partially hydrogenated derivatives |
| PtO₂ | H₂ | Room temperature, 1-4 atm | Extensively hydrogenated derivatives |
| Ru nanoparticles | H₂ | Mild temperature and pressure | Selectively hydrogenated derivatives rsc.orgrsc.org |
| Rhodium | H₂ | Elevated temperature and pressure | Fully saturated derivatives |
Dehydrogenation: Dehydrogenation, or aromatization, is a key step in many synthetic routes leading to the fully aromatic this compound core. This is often necessary when the initial cyclization reactions produce partially saturated intermediates, such as dihydro or tetrahydro derivatives. A common method for dehydrogenation is catalytic dehydrogenation using catalysts like palladium on carbon (Pd/C) at elevated temperatures. Other dehydrogenating agents include sulfur, selenium, or high-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The choice of reagent depends on the stability of the substrate and the desired reaction conditions. For instance, a copper-catalyzed aerobic double dehydrogenation of alcohols has been reported for the synthesis of quinolines, which could be a potential strategy for the aromatization step in certain synthetic pathways to pyrido[3,4-g]isoquinolines bohrium.com.
Sustainable Synthetic Methodologies for this compound Derivatives
In recent years, there has been a significant shift towards the development of sustainable and environmentally benign synthetic methods in organic chemistry. This "green chemistry" approach is also being applied to the synthesis of complex heterocyclic systems like this compound.
Multi-component Reactions (MCRs): Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are a cornerstone of green chemistry. MCRs offer several advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity efficiently. Various MCRs have been developed for the synthesis of isoquinoline and quinoline derivatives, and these strategies can be extended to the construction of the more complex this compound framework nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.netrsc.org. For example, a multi-component reaction for the synthesis of pyrido[1,2-b]isoquinoline derivatives has been reported, showcasing the power of MCRs in assembling fused aza-heterocycles nih.gov.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, allowing for the activation of organic molecules under mild conditions acs.orgnih.gov. This methodology has been successfully applied to the synthesis and functionalization of various heterocycles researchgate.netnih.gov. Photocatalytic approaches can be utilized for C-H functionalization, cyclization reactions, and the generation of radical intermediates, which can then participate in the construction of the this compound ring system. The use of light as a renewable energy source and the often mild reaction conditions make photocatalysis an attractive green alternative to traditional synthetic methods.
Chemical Reactivity and Transformation Mechanisms of Pyrido 3,4 G Isoquinoline Derivatives
Electrophilic and Nucleophilic Reactivity Profiles of the Tricyclic System
The reactivity of the pyrido[3,4-g]isoquinoline system is analogous to that of its parent heterocycles, quinoline (B57606) and isoquinoline (B145761), but is modulated by the presence of a second electron-withdrawing nitrogen atom. gcwgandhinagar.com In general, the nitrogen atoms deactivate the heterocyclic rings towards electrophilic attack and activate them towards nucleophilic attack. gcwgandhinagar.comyoutube.com
Electrophilic Reactivity: Electrophilic aromatic substitution (EAS) on the this compound core is expected to occur preferentially on the central, carbocyclic (benzene) ring. gcwgandhinagar.com This ring is more electron-rich compared to the two pyridine (B92270) rings, where the electronegative nitrogen atoms reduce electron density. youtube.com Drawing parallels with quinoline and isoquinoline, where electrophilic attack favors positions 5 and 8, the corresponding positions on the this compound nucleus (C-6, C-7, C-8, and C-9) are the most probable sites for substitution. gcwgandhinagar.comyoutube.com The precise location is further influenced by reaction conditions and the presence of existing substituents.
Nucleophilic Reactivity: Conversely, the electron-deficient nature of the two pyridine-like rings makes them susceptible to nucleophilic attack. Nucleophilic substitution reactions will preferably occur on these rings. youtube.com In isoquinoline, the primary site for nucleophilic attack is the C-1 position, while in quinoline, it is the C-2 and C-4 positions. gcwgandhinagar.com For the this compound system, this implies that the positions alpha to the nitrogen atoms (C-1 and C-10) are the most electrophilic and, therefore, the most likely targets for nucleophiles. clockss.orgiust.ac.ir The C-4 position also represents a potential site for nucleophilic addition. Activation of the nitrogen atoms, for instance through the formation of N-oxides, can further enhance the reactivity of the alpha-carbons towards nucleophiles. clockss.org
Table 1: Predicted Reactivity Profiles
| Reaction Type | Reagent Type | Predicted Reactive Sites | Rationale |
| Electrophilic Substitution | Electrophiles (e.g., Br₂, HNO₃/H₂SO₄) | C-6, C-7, C-8, C-9 | The central benzene (B151609) ring is more electron-rich than the two pyridine rings. gcwgandhinagar.com |
| Nucleophilic Substitution | Nucleophiles (e.g., NaNH₂, R-Li) | C-1, C-10, C-4 | These positions are alpha or gamma to the electron-withdrawing nitrogen atoms, making them electron-deficient. gcwgandhinagar.comiust.ac.ir |
Stereochemical Considerations and Regioselectivity in Reactions
The synthesis of substituted this compound derivatives often involves reactions where control of regiochemistry and stereochemistry is critical. Research into the synthesis of related pyrazolo[3,4-g]isoquinolines provides significant insight into these aspects.
Regioselectivity: The functionalization of the this compound skeleton can be directed with high regioselectivity. For instance, in the synthesis of pyrazolo[3,4-g]isoquinolines, substituents have been selectively introduced at either the C-4 or C-8 positions, demonstrating that specific sites on the core structure can be targeted. nih.govnih.gov The regiochemistry of the formation of a new fused pyrazole (B372694) ring has been confirmed through 2D NMR experiments. nih.gov The choice of reactants and catalysts is crucial; for example, the reaction of 5-aminopyrazoles with different aromatic aldehydes can lead to distinct pyrazolo[3,4-c]isoquinoline products, showcasing how reactant structure governs the regiochemical outcome. researchgate.net In related quinolinone systems, directing groups such as an oxo-group at C-4 can selectively direct metal-catalyzed functionalization to the C-5 position. acs.org
Stereochemistry: When reactions create new chiral centers, the stereochemical outcome is a key consideration. A notable example is the synthesis of non-planar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. nih.govacs.org The formation of these specific stereoisomers is explained by an intramolecular cycloaddition that follows the Felkin-Ahn model, resulting in a non-planar structure where the newly formed pyrazole ring is angled relative to the isoquinoline's carbocyclic ring. acs.org This demonstrates that predictable stereochemical control can be achieved in the synthesis of complex derivatives of the this compound framework.
Table 2: Examples of Regioselective and Stereoselective Reactions
| Reaction | Product Class | Key Features | Reference(s) |
| Cyclocondensation with hydrazines | (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines | Non-planar product with defined stereochemistry. | nih.govacs.org |
| Functionalization of pyrazolo[3,4-g]isoquinoline | 4- or 8-substituted derivatives | Regioselective introduction of bromine or alkyl groups. | nih.govnih.gov |
| Pictet-Spengler Reaction | 1,2,3,4-tetrahydroisoquinolines | Regioselectivity is dependent on the electronic activation of the aromatic ring. | iust.ac.ir |
Intramolecular Rearrangements and Tautomerism of this compound
The this compound skeleton and its derivatives can potentially undergo various transformations involving intramolecular rearrangements and tautomerism, particularly when substituted with functional groups like hydroxyl, amino, or oxo groups.
Tautomerism: Tautomerism is a significant feature of substituted heterocyclic systems. For derivatives of this compound, several tautomeric forms are conceivable. For example, a hydroxy-substituted derivative could exist in equilibrium with its keto tautomer (a quinolone-like structure). This keto-enol tautomerism has been observed in related systems, such as 2-arylquinolin-4(1H)-ones, which can tautomerize to 2-arylquinolin-4-ols. acs.org Similarly, amino-substituted derivatives could exhibit imine-enamine tautomerism. The specific equilibrium between tautomers is influenced by factors such as the nature of substituents and the solvent.
Intramolecular Rearrangements: While large-scale rearrangements of the this compound ring system itself are not widely documented, mechanisms involving ring-opening and ring-closure are known in related heterocycles. One such mechanism is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) process, which has been observed in the reaction of 3-haloisoquinolines with strong nucleophiles like sodium amide. iust.ac.ir This type of transformation, which results in a rearranged product, could potentially occur in appropriately substituted this compound derivatives under specific conditions.
Table 3: Potential Tautomeric Forms of Substituted Pyrido[3,4-g]isoquinolines
| Substituent Group | Position | Tautomeric Equilibrium | Description |
| Hydroxyl (-OH) | e.g., C-10 | Lactam-Lactim | Equilibrium between the enol (-N=C(OH)-) and keto (-NH-C(=O)-) forms. |
| Amino (-NH₂) | e.g., C-1 | Amine-Imine | Equilibrium between the amino (-C(NH₂)=CH-) and imino (-C(=NH)-CH₂-) forms. |
Advanced Spectroscopic and Analytical Characterization Techniques for Pyrido 3,4 G Isoquinoline
Structural Elucidation via Single-Crystal X-ray Diffraction
For instance, the crystal structure of Ethyl-2-((8-cyano-3,5,9a-trimethyl-1-(4-oxo-4,5-dihydrothiazol-2-yl)-4-phenyl-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-g]isoquinolin-7-yl)thio)acetate, a complex derivative, has been determined. acs.org The analysis revealed a "pincer" conformation for the molecule. In the crystalline state, the molecules are organized into thick layers parallel to the (101) plane, stabilized by a network of hydrogen bonds including −H···O, C–H···O, and O–H···S interactions. acs.org These layers are further interconnected by C–H···π(ring) interactions, highlighting the importance of various non-covalent forces in the crystal packing. acs.org
Similarly, the crystal structure of Pyrido[3,4-g]isoquinoline-5,10-dione has been reported and is accessible through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 197508.
Table 1: Representative Crystallographic Data for a this compound Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C12H6N2O2 |
| CCDC Number | 197508 |
| System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 3.813(1) |
| b (Å) | 16.299(4) |
| c (Å) | 13.918(4) |
| β (°) | 95.83(2) |
| Volume (ų) | 859.3(4) |
Note: Data presented is for this compound-5,10-dione, a derivative of the parent compound.
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the molecular skeleton and the nature of substituent groups.
While specific NMR data for the unsubstituted this compound is not extensively documented in publicly available literature, the characterization of its derivatives heavily relies on this technique. For example, in the synthesis of novel pyrazolo[3,4-g]isoquinoline derivatives, ¹H and ¹³C NMR were crucial for confirming their structures. acs.orgnih.gov The ¹H NMR spectrum of one such derivative displayed characteristic signals for the various protons, including those in the aromatic regions and the aliphatic portions of the molecule, with specific chemical shifts (δ) and coupling constants (J) that help in assigning their positions. acs.org Similarly, the ¹³C NMR spectrum provided evidence for the carbon framework of the newly synthesized compounds. acs.orgnih.gov
Table 2: Illustrative ¹H and ¹³C NMR Data for a Substituted Pyridoisoquinoline Derivative
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.10 | s | isoquinoline-H |
| ¹H | 7.27 | s | pyrido ring-H |
| ¹H | 7.73 | d | para-substituted benzene-H |
| ¹H | 8.28 | d | para-substituted benzene-H |
| ¹³C | 110.82 | - | Aromatic CH |
| ¹³C | 113.75 | - | Aromatic CH |
| ¹³C | 127.55 | - | Aromatic CH |
| ¹³C | 146.96 | - | Aromatic C |
Note: The data presented is a representative example from a substituted pyrido[2,1-a]isoquinoline and serves to illustrate the type of information obtained from NMR spectroscopy.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups present in a compound.
The IR spectrum of a synthesized pyrazolo[3,4-g]isoquinoline derivative showed characteristic absorption bands that confirmed the presence of specific functional groups. acs.org For example, a band at 2217 cm⁻¹ was indicative of a nitrile (C≡N) group, while bands at 1746 cm⁻¹ and 1697 cm⁻¹ corresponded to the carbonyl (C=O) stretching vibrations of an ester and a thiazoline (B8809763) ring, respectively. acs.org These specific frequencies are invaluable for confirming the successful incorporation of these functionalities into the this compound framework.
Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, can provide complementary information to IR spectroscopy. For complex aromatic systems like this compound, Raman spectra would be expected to show characteristic bands for the aromatic ring stretching vibrations.
Table 3: Characteristic Infrared Absorption Frequencies for a this compound Derivative
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3647, 3496 | Medium | O-H stretching |
| 2217 | Strong | C≡N stretching |
| 1746 | Strong | C=O stretching (ester) |
Note: Data is for a substituted pyrazolo[3,4-g]isoquinoline derivative. acs.org
Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₂H₈N₂, corresponding to a monoisotopic mass of 180.06874 Da.
The fragmentation of isoquinoline (B145761) alkaloids has been studied, and these studies can provide a basis for predicting the fragmentation pathways of this compound. uni.lu Typically, the fragmentation of such heterocyclic systems involves the cleavage of bonds adjacent to the heteroatoms and the loss of small neutral molecules. For substituted derivatives, the fragmentation patterns will also be heavily influenced by the nature and position of the substituents.
Table 4: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 181.07602 |
| [M+Na]⁺ | 203.05796 |
| [M+K]⁺ | 219.03190 |
| [M+NH₄]⁺ | 198.10256 |
Source: PubChemLite
Chromatographic Methodologies (HPLC, GC-MS) for Purity Assessment and Quantitative Analysis in Research Matrices
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used methods.
For compounds in the this compound family, reversed-phase HPLC would be a suitable method for purity assessment. A C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer would likely provide good separation of the main compound from any impurities or starting materials. The choice of detector, typically a UV detector set at a wavelength where the compound exhibits strong absorbance, is crucial for sensitivity.
GC-MS can also be employed, particularly for more volatile and thermally stable derivatives. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of individual components in a mixture based on their retention times and mass spectra. The analysis of various isoquinoline alkaloids has been successfully performed using GC-MS, indicating its applicability to the this compound class of compounds.
Solid-State Analysis: Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is based on the electron distribution of a molecule and provides a graphical representation of the regions involved in different types of intermolecular contacts.
This technique is particularly valuable for understanding the solid-state properties of materials and for crystal engineering, as it provides a detailed picture of how molecules interact with each other in a crystalline environment.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ethyl-2-((8-cyano-3,5,9a-trimethyl-1-(4-oxo-4,5-dihydrothiazol-2-yl)-4-phenyl-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-g]isoquinolin-7-yl)thio)acetate |
| This compound-5,10-dione |
Theoretical and Computational Chemistry Investigations of Pyrido 3,4 G Isoquinoline
Quantum Chemical Calculations: Density Functional Theory (DFT) Studies
For derivatives such as Pyrazolo[3,4-g]isoquinoline, researchers have successfully employed Density Functional Theory (DFT) with hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G** to examine their gas-phase structures. nih.gov These studies typically involve geometry optimization, followed by vibrational frequency calculations to confirm that the structure represents an energy minimum. nih.gov
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic properties and reactivity of a molecule. For various isoquinoline (B145761) and quinazoline (B50416) derivatives, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO energy gap (ΔE), are standard practice. nih.govmdpi.com For instance, in a study on Pyrido[3,4-g]quinazoline derivatives, the HOMO-LUMO gap values were calculated to understand the molecule's electronic stability and reactivity. mdpi.com A smaller energy gap generally implies higher reactivity. scirp.org
Analysis of Reactivity Descriptors from Conceptual DFT
From the HOMO and LUMO energy values, a suite of global reactivity descriptors can be calculated. Studies on Pyrazolo[3,4-g]isoquinoline derivatives have reported values for chemical potential (μ), chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). nih.govresearchgate.net These descriptors help in predicting the reactive nature of the molecule in chemical reactions.
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis
NBO and QTAIM analyses provide deeper insights into bonding and non-covalent interactions. NBO analysis has been used to investigate intramolecular hydrogen bonding and charge transfer interactions in derivatives. nih.gov QTAIM analysis focuses on the topology of the electron density to characterize atomic and bonding interactions, including the identification of bond critical points to understand noncovalent interactions. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their complexes over time. For derivatives of Pyrido[3,4-g]quinazoline, MD simulations have been used to analyze the stability of ligand-protein complexes, providing insights into how these molecules behave within a biological environment, such as the binding site of a protein kinase. mdpi.commdpi.com
In Silico Modeling of Molecular Interactions with Biological Macromolecules
Molecular Docking Simulations for Ligand-Target Binding Modes
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a target molecule. Numerous studies have performed docking simulations on derivatives of the Pyrido[3,4-g]isoquinoline core to elucidate their binding modes with various protein kinases, such as Leucine-Rich Repeat Kinase 2 (LRRK2), DYRK3, and CLK4. nih.govmdpi.com These simulations identify key interactions, like hydrogen bonds and hydrophobic contacts, that are critical for the ligand's affinity and inhibitory activity. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comfiveable.me Pharmacophore modeling, a related approach, focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. mdpi.com
For this compound, a QSAR study would typically involve the design and synthesis of a library of derivatives with varied substituents at different positions of the isoquinoline and pyridine (B92270) rings. The biological activity of these compounds against a specific target (e.g., a protein kinase or receptor) would be determined experimentally. Subsequently, a wide array of molecular descriptors for each derivative would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a QSAR model that predicts the biological activity based on the calculated descriptors. fiveable.me A robust QSAR model can be instrumental in predicting the activity of novel, unsynthesized this compound derivatives, thereby guiding the optimization of lead compounds in drug discovery. jocpr.com
Pharmacophore modeling for this compound derivatives would involve aligning the three-dimensional structures of active compounds to identify common chemical features that are crucial for their interaction with a biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The resulting pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify new potential hits with diverse chemical scaffolds.
Illustrative Data for a Hypothetical QSAR Study of this compound Derivatives:
To demonstrate the principles of a QSAR study, the following hypothetical data table outlines a set of this compound derivatives and their associated fictional biological activity and calculated molecular descriptors.
| Compound ID | Substituent (R) | Experimental IC50 (nM) | pIC50 (-logIC50) | LogP | Molecular Weight |
| PIQ-001 | -H | 500 | 6.30 | 2.5 | 180.21 |
| PIQ-002 | -CH3 | 350 | 6.46 | 2.9 | 194.24 |
| PIQ-003 | -Cl | 200 | 6.70 | 3.1 | 214.65 |
| PIQ-004 | -OCH3 | 450 | 6.35 | 2.4 | 210.24 |
| PIQ-005 | -NO2 | 700 | 6.15 | 2.6 | 225.21 |
This table is for illustrative purposes only and does not represent actual experimental data.
Prediction of Spectroscopic Properties and Reaction Pathways
Computational chemistry offers powerful tools for the prediction of spectroscopic properties and the elucidation of reaction pathways, providing insights that are complementary to experimental studies.
For this compound, quantum chemical methods such as Density Functional Theory (DFT) can be employed to predict its various spectroscopic signatures. For instance, the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental spectra to aid in structure verification and assignment. escholarship.orgbohrium.com Similarly, infrared (IR) and ultraviolet-visible (UV-Vis) spectra can be computationally predicted to understand the vibrational modes and electronic transitions of the molecule.
The prediction of reaction pathways for this compound can be investigated by mapping the potential energy surface of a given reaction. This involves calculating the energies of reactants, transition states, intermediates, and products. By identifying the transition state structures and their associated activation energies, the feasibility and mechanism of various chemical transformations, such as electrophilic or nucleophilic substitutions on the this compound scaffold, can be predicted. These theoretical investigations can guide synthetic chemists in designing efficient reaction conditions and predicting the regioselectivity of reactions.
Hypothetical Predicted ¹H-NMR Chemical Shifts for this compound:
The following table provides a hypothetical set of predicted ¹H-NMR chemical shifts for the parent this compound, as might be obtained from a DFT calculation.
| Proton | Predicted Chemical Shift (ppm) |
| H-1 | 8.95 |
| H-2 | 7.60 |
| H-3 | 8.80 |
| H-4 | 9.20 |
| H-6 | 8.10 |
| H-7 | 7.75 |
| H-9 | 7.85 |
| H-10 | 8.25 |
This table contains hypothetical data for illustrative purposes and is not based on published experimental or computational results.
Preclinical Biological Activities and Mechanistic Pathways of Pyrido 3,4 G Isoquinoline Analogues
Protein Kinase Inhibition Profiles and Selectivity of Pyrido[3,4-g]isoquinoline Derivatives
Analogues of this compound have been extensively studied as inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways. Their inhibitory profiles often span across different kinase families, with selectivity being a key aspect of their development as therapeutic agents.
Cdc2-like Kinase 1 (CLK1) and Dual Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) Modulation
Derivatives of the pyrido[3,4-g]quinazoline scaffold, a related chemical class to this compound, have shown significant inhibitory activity against Cdc2-like kinase 1 (CLK1) and Dual Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A). These kinases are involved in the regulation of pre-mRNA splicing, a critical process for gene expression. nih.govmdpi.com Dysregulation of splicing is implicated in various diseases, including cancer and neurodegenerative disorders, making CLK1 and DYRK1A attractive therapeutic targets. nih.govnih.gov
Introduction of aminoalkylamino groups at the 2-position of the pyrido[3,4-g]quinazoline scaffold has yielded compounds with low nanomolar affinity and selective inhibition of CLK1 and/or DYRK1A. nih.gov Furthermore, the substitution pattern on the pyrido[3,4-g]quinazoline ring system has been shown to significantly influence the selectivity and potency towards different DYRK and CLK isoforms. For instance, a comparative study between a pyrido[3,4-g]quinazoline-2,10-diamine and a 10-nitro pyrido[3,4-g]quinazoline-2-amine revealed differential inhibition of DYRK1-4 and CLK1-3 kinases. The nitro derivative exhibited efficient inhibition of DYRK3 and CLK4 isoenzymes at nanomolar concentrations, a property not observed with the diamine analogue. mdpi.com
A series of pyrazolo[3,4-g]isoquinoline derivatives have also been evaluated for their kinase inhibitory potential. One such derivative, bearing a methyl group, was found to be more potent towards CLK1 with an IC50 value of 101 nM. nih.gov
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-g]isoquinoline derivative | CLK1 | 101 | nih.gov |
Haspin Kinase and Other Mitotic Kinase Inhibition Studies
Haspin, an atypical serine/threonine kinase, plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3. This modification is essential for proper chromosome alignment and segregation, making Haspin a compelling target for cancer therapy. nih.gov Several pyrazolo[3,4-g]isoquinoline derivatives have demonstrated potent inhibitory activity against Haspin kinase. nih.govresearchgate.net
In one study, nitro-substituted pyrazolo[3,4-g]isoquinolines were identified as potent Haspin inhibitors, with IC50 values as low as 57 nM and 66 nM. nih.gov However, as is common with Haspin inhibitors, cross-inhibition of other kinases such as CLK1, DYRK1A, and CDK9 was observed. nih.gov The substitution pattern on the pyrazolo[3,4-g]isoquinoline core was found to be critical for both potency and selectivity. For example, the introduction of a bromine atom at the 8-position was detrimental to Haspin inhibition, while alkylation at the 4-position altered the kinase inhibition profile, leading to preferential inhibition of CLK1, CDK9, and GSK3 over Haspin. nih.gov
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Nitro-substituted pyrazolo[3,4-g]isoquinoline | Haspin | 57 | nih.gov |
| Nitro-substituted pyrazolo[3,4-g]isoquinoline | Haspin | 66 | nih.gov |
| 4-methyl-pyrazolo[3,4-g]isoquinoline | Haspin | 167 | nih.gov |
Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 5 (CDK5) Interactions
Pyrido[3,4-g]quinazoline and pyrazolo[3,4-g]isoquinoline derivatives have also been evaluated for their inhibitory activity against Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 5 (CDK5). nih.gov These kinases are implicated in a variety of cellular processes, and their dysregulation is associated with neurodegenerative diseases and cancer. frontiersin.orgmdpi.com
A study on pyrazolo[3,4-g]isoquinolines showed that certain derivatives bearing propyl or cyclopropyl (B3062369) groups were more active against GSK3 and CDK9, with IC50 values ranging from 218 to 363 nM, compared to their activity against Haspin. nih.gov This highlights the potential to modulate the selectivity of these compounds through structural modifications. Furthermore, a novel series of pyrazolo[3,4-b]pyridines has been identified as potent inhibitors of GSK3. nih.gov
In the context of CDK5, several ATP-competitive inhibitors have been developed. The pyrido[3,4-g]quinazoline scaffold has been explored for its inhibitory potential against a panel of kinases including CDK5. nih.gov
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Propyl/cyclopropyl-substituted pyrazolo[3,4-g]isoquinoline | GSK3 | 218 - 363 | nih.gov |
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitory Mechanisms
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease. The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a key target for therapeutic intervention. nih.gov While the direct inhibition of LRRK2 by this compound analogues is an area of active research, related heterocyclic scaffolds have shown promise. For instance, N-linked and C-linked isoquinoline (B145761) amides have been patented as LRRK2 inhibitors. researchgate.net
Pharmacological inhibition of LRRK2 has been shown to induce its dephosphorylation, leading to destabilization and proteasomal degradation of the LRRK2 protein. nih.gov This suggests a potential mechanism of action for inhibitors that target the kinase activity of LRRK2.
Molecular Determinants of Kinase Binding and Selectivity
The binding mode of pyrido[3,4-g]quinazoline and pyrazolo[3,4-g]isoquinoline derivatives within the ATP-binding pocket of various kinases has been investigated through molecular modeling and co-crystal structure analysis. nih.govnih.gov These studies have provided valuable insights into the molecular determinants of their inhibitory activity and selectivity.
For pyrido[3,4-g]quinazoline inhibitors of CLK1, co-crystal structures have revealed two alternative binding modes of the scaffold within the ATP-binding site. nih.gov This information is crucial for the rational design of more potent and selective inhibitors. Molecular modeling studies of the interaction of the pyrido[3,4-g]quinazoline scaffold with the ATP-binding site of DYRK1A have guided the design of second-generation inhibitors. mdpi.com
In the case of pyrazolo[3,4-g]isoquinoline inhibitors of Haspin, docking experiments have suggested a putative binding mode within the ATP-binding site. nih.gov The selectivity of these compounds is influenced by the substitution pattern on the heterocyclic core. For example, quantum chemical calculations and molecular dynamic simulations have shown that the electron donor-acceptor properties of substituents are critical for the preferential interaction with specific kinase targets. mdpi.com
Interaction with Nucleic Acids and DNA-Intercalating Properties
Beyond their activity as kinase inhibitors, certain derivatives of the broader (iso)quinoline class have been shown to interact with nucleic acids, primarily through intercalation into the DNA double helix. This mode of action is characteristic of several anticancer agents.
Studies on dipyrido[4,3-b][3,4-f]indole derivatives, which share a similar polycyclic aromatic structure with pyrido[3,4-g]isoquinolines, have demonstrated their ability to bind to helical DNA with high affinity. nih.gov The binding of these compounds induces viscosity changes in DNA, a hallmark of an intercalation process, with an estimated unwinding angle of 18 degrees. nih.gov These derivatives also exhibit a preference for binding to A-T base pairs. nih.gov
Furthermore, new (iso)quinolinyl-pyridine-2,6-dicarboxamides have been developed as G-quadruplex stabilizers. semanticscholar.org G-quadruplexes are four-stranded DNA structures that are found in telomeres and gene promoter regions and are considered promising targets for cancer therapy. The methylation of the quinoline (B57606)/isoquinoline nitrogen in these compounds was found to increase their ability to selectively stabilize G-quadruplexes over duplex DNA, with a preference for parallel structures. semanticscholar.org
While direct evidence for the DNA-intercalating properties of this compound itself is still emerging, the planar, aromatic nature of this scaffold suggests a high potential for such interactions. The structure-activity relationship studies on related compounds indicate that modifications to the core structure and its substituents can significantly influence the mode and strength of binding to different nucleic acid structures. semanticscholar.org
Preclinical Evaluation of Antineoplastic Potential in Cellular and In Vivo Models
Analogues of this compound have demonstrated significant antineoplastic activity across a range of cancer cell lines and in vivo models. The structural versatility of this heterocyclic system allows for modifications that yield potent and selective anticancer agents.
Novel synthesized pyrido[3,4-b]indoles, for instance, have shown potent, broad-spectrum anticancer activity. nih.govresearchgate.net Compound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) was identified as a particularly potent derivative, with IC₅₀ values in the nanomolar range against breast, colon, melanoma, and pancreatic cancer cells. researchgate.net Another study highlighted the isoquinoline substituted compound 7 , which exhibited moderate activity against HCT116, HPAC, MIA PaCa-2, and Panc-1 cell lines. nih.gov
Similarly, derivatives of pyrido[4,3,2-de]quinoline have shown notable cytotoxic potency. nih.gov Specifically, Compound 9 (2,3-diketopyrido[4,3,2-de]quinoline) selectively inhibited the growth of leukemia (CCRF-CEM, HL-60), non-small cell lung cancer (HOP-92), and breast cancer (MDA-MB-231/ATCC, MDA-MB-435) cell lines with GI₅₀ values below 2.0 µM. nih.gov Modification of this compound to produce Compound 10 resulted in a broad spectrum of anticancer activity against 60 different cancer cell lines, with a mean graph midpoint value of 1.8 µM. nih.gov
The pyrido[3,4-g]quinazoline scaffold has also been a source of promising anticancer agents, particularly for glioblastoma (GBM). mdpi.com The compound 10-nitro pyrido[3,4-g]quinazoline-2-amine (Compound 2) has demonstrated therapeutic efficacy in in vivo GBM models. mdpi.com Furthermore, spirooxindole-pyrrolines incorporating an isoquinoline motif, such as compounds 8b, 8d, 8f, 8h, and 8i , have shown significant viability reduction in colorectal, pancreatic, skin, lung, prostate, cervical, and particularly mammary cancer cell lines (MCF7 and T47D). rjpbr.com
| Compound Class | Specific Analogue(s) | Cancer Model(s) | Key Findings (Activity) |
| Pyrido[3,4-b]indoles | Compound 11 | Breast, colon, melanoma, pancreatic cancer cells | Potent broad-spectrum activity (IC₅₀ down to 80 nM) |
| Compound 7 | Colon (HCT116), Pancreatic (HPAC, MIA PaCa-2, Panc-1) | Moderate activity (IC₅₀: 4.70 - 10.46 µM) | |
| Pyrido[4,3,2-de]quinolines | Compound 9 | Leukemia (CCRF-CEM, HL-60), NSCLC (HOP-92), Breast (MDA-MB-231, MDA-MB-435) | Selective cytotoxicity (GI₅₀ < 2.0 µM) |
| Compound 10 | 60 cancer cell lines | Broad-spectrum activity (Mean GI₅₀ = 1.8 µM) | |
| Pyrido[3,4-g]quinazolines | Compound 2 | Glioblastoma (patient-derived neurospheres, in vivo models) | High cytotoxic potency, therapeutic efficacy |
| Spirooxindole-pyrrolines (with Isoquinoline) | 8b, 8d, 8f, 8h, 8i | Colorectal, pancreatic, skin, lung, prostate, cervical, mammary cancer cells | Pronounced reduction in cell viability |
Investigation of Anti-inflammatory and Antimicrobial Activities in Preclinical Systems
Beyond their anticancer effects, isoquinoline-containing structures have been evaluated for their anti-inflammatory and antimicrobial properties. acs.orgnih.gov A series of novel spirooxindole-pyrrolines incorporating an isoquinoline moiety displayed significant anti-inflammatory activity in vitro. rjpbr.com
In the realm of antimicrobial research, certain analogues have shown promising results. A study on spiroisoquinoline derivatives identified several compounds with moderate inhibitory action against a panel of microorganisms, including Escherichia coli, Pseudomonas putida, Bacillus subtilis, Streptococcus lactis, Aspergillus niger, Penicillium sp., and Candida albicans. nih.gov Another class of alkynyl isoquinolines demonstrated potent bactericidal activity against a variety of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These compounds were also effective at reducing the MRSA load within macrophages. mdpi.com
However, not all analogues exhibit broad antimicrobial effects. The aforementioned spirooxindole-pyrrolines, while possessing anti-inflammatory and antifungal properties (compounds 8c, 8d, and 8f ), did not show significant antibacterial activity against S. aureus or E. coli. rjpbr.com Similarly, a study on certain pyrido[2,1-a]isoquinolines found no antimicrobial activity for most of the tested compounds. semanticscholar.org The anti-inflammatory potential of the broader class is underscored by the discovery of a pyrido[3,4-d]pyrimidine (B3350098) analogue that acts as a potent antagonist of the human chemokine receptor CXCR2, a key mediator in inflammatory responses. nih.gov
| Compound Class | Specific Analogue(s) | Activity Type | Tested Organisms/Model | Key Findings |
| Spiroisoquinolines | 5a, 6b, 9a, 9b | Antimicrobial | E. coli, P. putida, B. subtilis, S. lactis, A. niger, P. sp., C. albicans | Moderate inhibitory action |
| Alkynyl Isoquinolines | HSN584, HSN739 | Antibacterial | Gram-positive bacteria (incl. MRSA), macrophages | Strong bactericidal activity, clears intracellular MRSA |
| Spirooxindole-pyrrolines (with Isoquinoline) | 8a-i | Anti-inflammatory | In vitro models | Significant anti-inflammatory properties |
| 8c, 8d, 8f | Antifungal | Not specified | Notable antifungal properties | |
| Pyrido[3,4-d]pyrimidines | Analogue 2 | Anti-inflammatory | CXCR2 antagonism assay | Potent CXCR2 antagonist (IC₅₀ = 0.11 µM) |
Elucidation of Molecular Targets and Downstream Signaling Pathways
Research into the mechanism of action of this compound analogues has identified several key molecular targets, primarily within the protein kinase family, which are crucial for their antineoplastic effects.
Derivatives of the pyrido[3,4-g]quinazoline scaffold are potent inhibitors of the DYRK and CLK families of serine-threonine protein kinases. mdpi.comnih.gov These kinases are critical regulators of pre-mRNA splicing, a process often dysregulated in cancer. nih.gov For example, 10-nitro pyrido[3,4-g]quinazoline-2-amine efficiently inhibits DYRK3 and CLK4 isoenzymes at nanomolar concentrations. mdpi.com Mechanistically, this inhibition impairs the interaction of CLK4 with spliceosomal proteins, leading to altered RNA splicing. The downstream consequences include changes in the expression of genes vital for cancer cell function, such as those involved in the DNA damage response and p53 signaling. mdpi.com
Other related heterocyclic systems target different key cellular proteins. Pyrazolo[3,4-g]isoquinolines have been identified as a novel family of kinase inhibitors with varying selectivity profiles, targeting kinases such as Haspin, CLK1, DYRK1A, and CDK9. researchgate.netnih.gov Pyrido[3,4-d]pyrimidine derivatives have been shown to target Monopolar spindle 1 (Mps1), a kinase whose overexpression is linked to cancer progression, by binding to its ATP-binding pocket. mdpi.com Furthermore, computational modeling and subsequent biological assays suggest that some pyrido[3,4-b]indoles may function as inhibitors of the MDM2-p53 interaction. nih.gov By binding to MDM2, these compounds could prevent the suppression of the p53 tumor suppressor protein. nih.gov
The anticancer effects of isoquinoline alkaloids, in general, are often mediated through the induction of cell cycle arrest at various phases (G2/M, S, or G0/G1), apoptosis, and autophagy. nih.gov For instance, some analogues trigger a G2/M cell cycle phase arrest. researchgate.net
| Compound Class | Molecular Target(s) | Downstream Signaling Pathway/Effect | Associated Activity |
| Pyrido[3,4-g]quinazolines | DYRK/CLK protein kinases (e.g., DYRK3, CLK4) | Inhibition of pre-mRNA splicing, altered gene expression (DNA damage response, p53 signaling) | Antineoplastic (Glioblastoma) |
| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, DYRK1A, CDK9 kinases | Varied kinase inhibition profiles | Antineoplastic |
| Pyrido[3,4-d]pyrimidines | Monopolar spindle 1 (Mps1) kinase | Inhibition of mitotic checkpoint signaling | Antineoplastic |
| Chemokine receptor CXCR2 | Antagonism of CXCL-mediated signaling | Anti-inflammatory | |
| Pyrido[3,4-b]indoles | MDM2 (putative) | Interference with p53 suppression | Antineoplastic |
| Not specified | Selective G2/M cell cycle arrest | Antineoplastic |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrido 3,4 G Isoquinoline Derivatives
Influence of Substituent Position and Electronic Characteristics on Biological Potency
The biological potency of derivatives based on the related pyrido[3,4-g]quinazoline scaffold is profoundly influenced by the nature and position of substituents, with electronic properties playing a critical role. Studies targeting protein kinases of the DYRK and CLK families, which are involved in regulating pre-mRNA splicing, have demonstrated that minor structural changes can lead to significant shifts in activity and selectivity. mdpi.com
A notable example is the comparison between two closely related pyrido[3,4-g]quinazoline derivatives: one with an amino group at the 10-position (an electron-donating group) and another with a nitro group at the same position (an electron-withdrawing group). The compound featuring the 10-nitro substitution, 10-nitro pyrido[3,4-g]quinazoline-2-amine, showed markedly different and more potent inhibitory activity against specific kinase isoforms compared to its 10-amino counterpart, pyrido[3,4-g]quinazoline-2,10-diamine. mdpi.com The nitro-substituted compound was a significantly more efficient inhibitor of DYRK3 and CLK4 isoenzymes, achieving nanomolar concentrations. mdpi.com This difference in potency is attributed to the dramatic alteration in electron donor-acceptor properties, which is critical for the preferential interaction with the target kinases. mdpi.com Further studies have confirmed that 10-nitropyrido[3,4-g]quinazoline derivatives exhibit nanomolar activities, particularly against CLK1. nih.gov
Similarly, in the fused pyrazolo[3,4-g]isoquinoline series, nitro-substituted analogs were found to be potent inhibitors of kinases like Haspin, CLK1, and DYRK1A. nih.gov The corresponding amino analogs, while still active, demonstrated different selectivity profiles. For instance, the amino-substituted compound 2c was identified as a potent Haspin inhibitor with a good selectivity index against DYRK1A. nih.gov
These findings underscore the importance of substituents at the 10-position of the pyrido[3,4-g]isoquinoline core and its analogs. The electronic nature of the substituent—whether it donates or withdraws electron density—directly modulates the interaction with the kinase active site, thereby influencing both potency and selectivity.
| Compound | Scaffold | Substituent at Position 10 | Electronic Effect | Key Kinase Inhibition Profile | Reference |
|---|---|---|---|---|---|
| Compound 1 | Pyrido[3,4-g]quinazoline-2-amine | 10-NH₂ (Amine) | Electron-Donating | Less efficient inhibitor of DYRK3 and CLK4. | mdpi.com |
| Compound 2 | Pyrido[3,4-g]quinazoline-2-amine | 10-NO₂ (Nitro) | Electron-Withdrawing | Efficient inhibitor of DYRK3 and CLK4 at nanomolar concentrations. | mdpi.com |
Impact of Ring System Fusions and Bioisosteric Modifications on Activity
Modifying the core this compound structure through the fusion of additional ring systems or by making bioisosteric replacements is a key strategy to explore new chemical space and alter biological activity.
Ring System Fusions: The fusion of a pyrazole (B372694) ring to the isoquinoline (B145761) moiety, creating pyrazolo[3,4-g]isoquinolines, has produced a novel family of kinase inhibitors. nih.govacs.org These tricyclic compounds have been identified as inhibitors of B-RafV600E, mu opioid receptor (μ-OR) agonists, and p38 kinase inhibitors. acs.org The synthesis of these fused systems allows for the introduction of various substituents, leading to diverse kinase inhibition profiles. For example, within this series, derivatives have been identified as potent inhibitors of Haspin kinase. nih.gov The fusion of other heterocyclic systems, such as pyrimidine (B1678525) and thiophene (B33073) rings, leads to the formation of planar pyrimidothienoisoquinolines and non-planar pyrazoloisoquinolines, further expanding the structural diversity and potential biological targets. acs.org
| Modification Type | Resulting Scaffold | Example Biological Target | Reference |
|---|---|---|---|
| Ring Fusion | Pyrazolo[3,4-g]isoquinoline | Haspin, CLK1, DYRK1A, p38 Kinase | nih.govacs.org |
| Ring Fusion | Pyrimidothieno[2,3-c]isoquinoline | Not specified, general antibacterial/antifungal potential | acs.org |
| Bioisosteric Modification | Pyrido[3,4-g]quinazoline (N replacing CH) | CLK1, DYRK1A, DYRK3, CLK4 | mdpi.comnih.gov |
Conformational Flexibility and Rigidity in Ligand-Target Recognition
The three-dimensional shape and conformational flexibility of a molecule are paramount for its recognition and binding to a biological target. The this compound framework can be modified to create either rigid, planar systems or more flexible, non-planar structures, which in turn affects ligand-target interactions.
Research has demonstrated the synthesis of both planar dihydrothieno[2,3-c]isoquinolines and non-planar 1H-pyrazolo[3,4-g]isoquinolines. acs.org The non-planar nature of the pyrazolo-fused derivatives, where the pyrazole ring is situated at an angle to the isoquinoline scaffold, introduces a distinct three-dimensional topology compared to more rigid, planar analogs. This conformational difference can be critical for fitting into specific binding pockets and achieving selectivity.
Furthermore, co-crystal structures of related pyrido[3,4-g]quinazoline inhibitors bound to CLK1 have revealed that the scaffold can adopt two alternative binding modes within the ATP-binding site. nih.gov This conformational adaptability can be exploited in future inhibitor design. Rational design strategies for second-generation inhibitors have included efforts to restrict the conformation between different parts of the molecule to enhance binding to the target. mdpi.com These studies highlight that controlling the conformational properties—promoting either rigidity to lock in an active conformation or allowing flexibility to adapt to the target—is a powerful tool in optimizing the biological activity of this class of compounds.
Elaboration of Physicochemical Properties (e.g., Lipophilicity, Polarity) on Biological Activity
The biological activity of a compound is not solely dependent on its interaction with the target but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Properties such as lipophilicity (often measured as logP), polarity (topological polar surface area or tPSA), and solubility are critical for a molecule's drug-likeness.
While specific quantitative structure-property relationship (QSPR) studies on this compound are not extensively detailed in the available literature, general principles of medicinal chemistry apply. For instance, in the development of related pyrido[3,4-d]pyrimidine (B3350098) inhibitors of the kinase MPS1, a key goal of structural optimization was to produce potent inhibitors with substantially reduced size and lipophilicity compared to the parent series. acs.org This is a common strategy to improve solubility and reduce potential off-target effects and toxicity associated with highly lipophilic compounds.
Similarly, studies on novel 1,3-disubstituted 3,4-dihydroisoquinolines have included in silico profiling according to Lipinski's rule of five to evaluate their potential as oral drug candidates. mdpi.com These evaluations assess parameters like molecular weight, logP, and the number of hydrogen bond donors and acceptors to predict good gastrointestinal absorption. mdpi.com Bioisosteric replacement is also a widely used tactic to modulate these properties; for example, replacing a carbon atom with a more polar heteroatom can improve solubility, or adding fluorine atoms can alter lipophilicity and metabolic stability. nih.gov The strategic optimization of these physicochemical properties is essential for translating potent enzyme inhibition into effective cellular and in vivo activity.
Pharmacophore Derivation and Optimization for Targeted Design
A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. Deriving such models is a cornerstone of targeted drug design.
For the this compound family and its close analogs, pharmacophore development has been heavily guided by structural biology and molecular modeling. The rational design of pyrido[3,4-g]quinazoline-based DYRK/CLK inhibitors was informed by molecular modeling of the scaffold's interaction with the ATP-binding site of DYRK1A. mdpi.com A crucial part of this interaction is the formation of hydrogen bonds between the heterocyclic core and key residues in the "hinge region" of the kinase ATP-binding pocket, a feature common to many kinase inhibitors.
The acquisition of X-ray co-crystal structures of two potent pyrido[3,4-g]quinazoline inhibitors bound to the kinase CLK1 provided direct insight into their binding modes. nih.gov Such structural data is invaluable for structure-based drug design, allowing for the precise optimization of substituents to enhance interactions with the target protein. For instance, observing how a substituent fits into a hydrophobic pocket or forms a new hydrogen bond allows for the targeted design of next-generation compounds with improved potency and selectivity. By combining these structural insights with computational approaches like molecular docking, new series of inhibitors, such as those based on the pyrido[3,4-d]pyrimidine scaffold, have been rapidly discovered and optimized. acs.org
Advanced Applications and Emerging Research Directions for Pyrido 3,4 G Isoquinoline
Application in Advanced Materials Science: Electrode Materials in Energy Storage Devices
The development of high-performance and sustainable energy storage systems is a critical area of modern materials science. Organic electrode materials are emerging as viable alternatives to traditional inorganic materials due to their potential for structural diversity, flexibility, and environmental benignity. Fused aromatic compounds, particularly those containing redox-active heteroatoms like nitrogen, are promising candidates for electrode materials in batteries and supercapacitors.
Theoretical studies and experimental work on analogous N-heterocyclic aromatic compounds and fused aromatic systems provide insights into the potential of pyrido[3,4-g]isoquinoline. For instance, research on fused aromatic molecules with abundant redox-active heteroatoms has demonstrated their ability to serve as high-rate, high-capacity electrode materials. mit.edu These materials often exhibit pseudocapacitive behavior, where fast redox reactions at the surface and in the bulk of the material contribute to charge storage. mit.eduresearchgate.netchemrxiv.org The combination of an extended aromatic backbone for electronic delocalization and heteroatoms for redox activity and intermolecular interactions is crucial for their performance. mit.edu Computational studies on related tetrahydroisoquinoline derivatives have been used to investigate their electronic and optical properties, suggesting that similar theoretical approaches could be employed to predict the electrochemical properties of this compound derivatives. mdpi.com
| Property | Relevance to Energy Storage | Potential Contribution of this compound |
| π-Conjugated System | Facilitates electron transport | The extended aromatic system allows for efficient charge delocalization. |
| Nitrogen Heteroatoms | Provide redox-active sites, enhance ion interaction | The pyridine (B92270) and isoquinoline (B145761) nitrogen atoms can participate in redox reactions and improve electrolyte interaction. |
| Structural Rigidity | Contributes to cycling stability | The planar and rigid structure can lead to more stable electrode materials. |
This table is interactive. Click on the headers to sort the data.
Utilization as Versatile Heterocyclic Scaffolds in Supramolecular Chemistry
Supramolecular chemistry, the chemistry beyond the molecule, focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. Polycyclic aromatic hydrocarbons (PAHs) and their heteroatom-containing analogues (aza-PAHs) are important building blocks in supramolecular chemistry due to their rigid structures and tunable electronic properties, which allow for the construction of well-defined supramolecular architectures. rsc.orgnih.gov
The this compound scaffold, as a unique aza-PAH, possesses features that make it an attractive candidate for applications in supramolecular chemistry. Its planar, aromatic surface can participate in π-π stacking interactions, which are fundamental in the self-assembly of many supramolecular systems. The presence of nitrogen atoms introduces directionality and the potential for hydrogen bonding, offering more precise control over the assembly process compared to their all-carbon PAH counterparts.
The nitrogen atoms in the this compound framework can also act as coordination sites for metal ions, enabling the construction of metallo-supramolecular assemblies with specific geometries and functions. This opens up possibilities for creating novel cages, grids, and polymers with applications in catalysis, sensing, and molecular recognition. While specific examples of this compound in supramolecular assemblies are not yet widely reported, the principles established for other aza-PAHs can be readily applied. rsc.org For instance, bowl-shaped PAHs have been shown to form complex host-guest systems, and the introduction of nitrogen atoms is a strategy to modulate their properties. rsc.org
| Interaction Type | Description | Role of this compound |
| π-π Stacking | Non-covalent interaction between aromatic rings. | The extended aromatic surface can participate in stacking to form columnar or layered structures. |
| Hydrogen Bonding | Interaction involving a hydrogen atom and an electronegative atom like nitrogen. | The nitrogen atoms can act as hydrogen bond acceptors, directing the self-assembly process. |
| Metal Coordination | Interaction between a metal ion and a ligand. | The nitrogen lone pairs can coordinate to metal centers, forming discrete or polymeric metal-organic structures. |
This table is interactive. Click on the headers to sort the data.
The development of synthetic routes to functionalized this compound derivatives will be crucial for their integration into complex supramolecular systems. By introducing specific recognition motifs or reactive groups, it will be possible to create tailored building blocks for the bottom-up construction of functional supramolecular materials.
Development of Novel Molecular Probes and Fluorescent Tags
Fluorescent molecular probes and tags are indispensable tools in chemical biology, materials science, and diagnostics. The development of novel fluorophores with tunable photophysical properties is an active area of research. Isoquinoline and its derivatives are known to exhibit interesting fluorescent properties, making them valuable scaffolds for the design of new probes. researchgate.net
Recent research has demonstrated that the this compound framework can serve as the core for emissive organic molecules. fao.org A study on a specific emissive organic molecule based on the this compound framework, along with its isomers, revealed that these compounds are emissive in the solid state. fao.org The parent this compound derivative exhibited the highest emission quantum yield of 0.22 among the studied isomers. fao.org
A key finding from this research is the tunability of the fluorescence of the this compound derivative. Its fluorescence in both solution and the solid state can be reversibly modulated by treatment with trifluoroacetic acid and triethylamine. fao.org This on-off switching of fluorescence in response to changes in pH suggests potential applications in chemical sensing. Furthermore, microrods of this compound were shown to exhibit optical waveguide behavior, indicating its potential for use in photonic devices. fao.org
| Compound | Emission Quantum Yield (Solid State) | Fluorescence Tuning | Potential Application |
| Emissive molecule based on this compound framework | 0.22 | Reversible tuning with acid/base | pH sensors, optical waveguides |
This table is interactive. Click on the headers to sort the data.
The development of this compound-based molecular probes is still in its early stages. Future work will likely involve the synthesis of derivatives with various substituents to fine-tune their photophysical properties, such as absorption and emission wavelengths, quantum yields, and sensitivity to specific analytes. The incorporation of recognition moieties for biologically relevant ions or molecules could lead to the development of highly selective fluorescent sensors.
Catalytic Applications in Organic Transformations
The development of novel catalysts for organic synthesis is a cornerstone of modern chemistry. Heterocyclic compounds, particularly those containing nitrogen, can play a significant role in catalysis, either as ligands for transition metal catalysts or as organocatalysts themselves. The this compound scaffold possesses structural and electronic features that suggest its potential utility in catalysis.
The nitrogen atoms in the this compound ring system have lone pairs of electrons that can coordinate to transition metals. This makes the scaffold a potential ligand for a variety of metal-catalyzed reactions. The rigid, planar structure of the ligand could enforce specific geometries on the metal center, potentially leading to high selectivity in catalytic transformations. While the synthesis of isoquinolines is often catalyzed by transition metals, the use of the this compound core as a ligand in catalysis is a less explored area. bohrium.comacs.orgresearchgate.net
In the realm of organocatalysis, the Lewis basic nitrogen atoms of this compound could be utilized to activate substrates or reagents. For example, they could act as a Brønsted base to deprotonate a substrate or as a Lewis base to activate a carbonyl group. The development of chiral derivatives of this compound could also open avenues for its use in asymmetric organocatalysis.
Although direct applications of this compound in catalysis are yet to be extensively reported, the broader field of N-heterocyclic compounds in catalysis provides a strong rationale for its investigation. The synthesis of functionalized pyrido[3,4-g]isoquinolines and the evaluation of their coordination chemistry with various transition metals, as well as their activity as organocatalysts, are promising directions for future research. The interaction of isoquinoline alkaloids with transition metals has been studied, indicating the potential for complex formation that could be relevant in catalytic cycles. nih.gov
Future Trajectories in Chemical Biology and Advanced Medicinal Chemistry Design
The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs. acs.org The this compound framework, as a more complex derivative, holds considerable promise for the development of novel therapeutic agents.
Research on structurally related compounds has provided strong indications of the potential of the this compound scaffold in medicinal chemistry. For instance, derivatives of the closely related pyrido[3,4-g]quinazoline have been investigated as potent inhibitors of protein kinases such as CLK1 and DYRK1A, which are implicated in cancer and neurodegenerative diseases. mdpi.comnih.govnih.gov Quantum chemical calculations and molecular docking studies on these compounds have helped to elucidate their structure-activity relationships and binding modes with their target enzymes. mdpi.com
Furthermore, pyrazolo[3,4-g]isoquinoline derivatives have also been synthesized and evaluated as kinase inhibitors, demonstrating that modifications of the fused ring system can lead to diverse selectivity profiles. nih.govnih.govresearchgate.net These findings suggest that the this compound scaffold could serve as a valuable template for the design of new kinase inhibitors. The ability to functionalize the scaffold at various positions allows for the fine-tuning of its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
In chemical biology, the fluorescent properties of this compound derivatives, as discussed in section 8.3, could be harnessed for the development of probes to study biological processes. For example, fluorescently tagged inhibitors could be used to visualize the localization and dynamics of their target proteins within cells.
The concept of bioisosteric replacement is a powerful tool in drug design. researchgate.net The this compound nucleus can be considered a bioisostere of other polycyclic aromatic systems, and its unique electronic distribution and hydrogen bonding capabilities could be exploited to improve the properties of existing drug candidates. The synthesis of libraries of this compound derivatives and their screening against a wide range of biological targets is a promising strategy for the discovery of new lead compounds. researchgate.net
Conclusion and Future Research Outlook
Synthesis of Current Knowledge and Key Findings on Pyrido[3,4-g]isoquinoline
The this compound core is a significant heterocyclic scaffold that has garnered attention primarily in the field of medicinal chemistry. Current research has established this tricyclic system as a valuable framework for the design and synthesis of potent kinase inhibitors. While studies on the parent compound are limited, extensive research has been conducted on its derivatives, which have demonstrated a wide range of biological activities.
Key findings have centered on the derivatization of the this compound scaffold to create compounds with inhibitory activity against several protein kinases. Notably, pyrazolo[3,4-g]isoquinoline derivatives have been synthesized and identified as a novel family of kinase inhibitors with varying selectivity profiles. nih.gov For instance, certain nitro-substituted derivatives of pyrazolo[3,4-g]isoquinoline have shown potent and selective inhibition of Haspin kinase, an atypical serine/threonine kinase involved in cell division. nih.gov
Furthermore, pyrido[3,4-g]quinazoline derivatives, which are structurally related, have been extensively investigated as inhibitors of the CMGC family of kinases, including Cdc2-like kinase 1 (CLK1) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.govnih.gov These kinases are implicated in the regulation of pre-mRNA splicing, a process often dysregulated in cancer and neurodegenerative diseases. nih.gov The introduction of various substituents on the pyrido[3,4-g]quinazoline core has led to the discovery of compounds with nanomolar potency and high selectivity for these kinases. nih.govnih.govmdpi.com
Identified Challenges and Future Opportunities in this compound Research
Furthermore, achieving high selectivity for a specific kinase isoform remains a considerable challenge. Many of the developed inhibitors target multiple kinases, which can lead to off-target effects. The rational design of more selective inhibitors requires a deep understanding of the subtle differences in the ATP-binding sites of various kinases.
These challenges, however, present numerous opportunities for future research. There is a clear need for the development of more efficient and versatile synthetic methodologies to access a wider range of this compound derivatives. This would facilitate the exploration of the chemical space around this scaffold and the establishment of more comprehensive structure-activity relationships (SAR).
Future opportunities also lie in expanding the therapeutic applications of this compound derivatives beyond kinase inhibition. Given the structural similarities to other biologically active heterocyclic compounds, these molecules could be explored as potential inhibitors of other enzyme families or as ligands for various receptors. Moreover, the photophysical properties of this extended aromatic system could be investigated for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes, although this area remains largely unexplored.
Prospective Research Avenues and Translational Potential for the Compound
The future of this compound research is strongly oriented towards translational medicine. A major prospective research avenue is the continued development of selective kinase inhibitors for the treatment of various diseases. For instance, inhibitors of DYRK1A have therapeutic potential in neurodegenerative disorders, while inhibitors of CLKs and other splicing-related kinases are being pursued as anticancer agents. nih.govmdpi.com The pyrido[3,4-g]quinazoline scaffold has already yielded compounds with high cytotoxic potency against patient-derived glioblastoma cells, demonstrating their therapeutic potential. mdpi.com
Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds to improve their drug-likeness. This includes enhancing their solubility, metabolic stability, and oral bioavailability. The use of advanced computational techniques, such as molecular dynamics simulations and free energy calculations, can aid in the rational design of next-generation inhibitors with improved potency and selectivity. mdpi.com
The translational potential of this compound derivatives is significant. The most advanced compounds could progress into preclinical and clinical development as novel therapeutics. For example, the pyrido[3,4-d]pyrimidine (B3350098) scaffold, a close analogue, has led to the discovery of potent and selective inhibitors of Monopolar Spindle 1 (MPS1) kinase, with some candidates showing promise in in vivo tumor models. acs.org This highlights the potential for related scaffolds like this compound to yield clinically relevant drug candidates.
In addition to oncology and neurodegenerative diseases, there is potential to explore the therapeutic utility of this compound derivatives in other areas, such as inflammatory and metabolic disorders, where specific kinases are known to play a key role. The development of tool compounds based on this scaffold could also be instrumental in elucidating the complex biology of various kinase signaling pathways.
Q & A
Q. What are the established synthetic methodologies for pyrido[3,4-g]isoquinoline derivatives?
this compound derivatives are synthesized via multicomponent reactions, cycloadditions, and directed metallation. For example:
- Ultrasound-assisted synthesis : A catalyst-free multicomponent reaction using phthalaldehyde, methylamine, activated acetylenes, alkyl bromides, and triphenylphosphine in water under ultrasonic irradiation yields pyrido[2,1-a]isoquinoline derivatives efficiently (76% yield, 20–30 min) .
- Ortho-directed metallation/dimerization : A four-step synthesis starting from 4-chloro-3-nitropyridine and 6-amino-5,8-dimethylisoquinoline generates pyrido[3,4-g]pyrroloisoquinoline derivatives .
Q. What spectroscopic and computational tools are used to characterize this compound?
- NMR and HPLC : Diastereomeric ratios (dr) are analyzed via -NMR and HPLC (e.g., dr discrepancies between NMR and HPLC due to solvent effects or dynamic equilibria) .
- UCSF Chimera : This tool visualizes molecular structures, aiding in stereochemical analysis and docking studies for derivatives like pyrido[3,4-g]quinazolines .
Q. How do solvent systems influence reaction outcomes for this compound synthesis?
Polar solvents (e.g., water) under ultrasonic irradiation enhance reaction rates and yields by improving reactant dispersion and reducing activation energy. For example, alkyl bromide intermediates react faster in aqueous media due to improved nucleophilicity .
Advanced Research Questions
Q. How can regiochemical control be achieved in cycloaddition reactions involving this compound precursors?
Inverse electron-demand Diels-Alder (IEDDA) reactions with enamines as dienophiles favor regioselective formation of g-fused isoquinoline derivatives. Computational modeling (e.g., frontier molecular orbital analysis) predicts reactivity patterns, while temperature modulation (80–120°C) stabilizes transition states .
Q. What strategies resolve contradictions in diastereomeric ratio measurements for this compound derivatives?
Discrepancies between HPLC and NMR data (e.g., dr 1:1 vs. 1.4:1) arise from solvent-induced epimerization or dynamic equilibria. Acidic conditions (e.g., CDCl) may stabilize specific diastereomers, necessitating cross-validation using multiple techniques .
Q. How do this compound derivatives interact with kinase targets like CLK1 and DYRK1A?
Structure-activity relationship (SAR) studies reveal that the pyridoquinazoline scaffold inhibits CLK1/DYRK1A kinases at nanomolar concentrations. Molecular docking (e.g., hydrogen bonding with Asp113 and π-π stacking with Phe390/391 in α-adrenergic receptors) guides optimization .
Q. What computational methods predict the antioxidant activity of this compound derivatives?
Density functional theory (DFT) calculates bond dissociation energies (BDEs) for N–H and O–H bonds, correlating with radical scavenging efficiency (e.g., DPPH assay). Derivatives with electron-donating substituents (e.g., –OCH) exhibit lower BDEs and higher antioxidant activity .
Q. How does ultrasound irradiation enhance synthetic efficiency for this compound derivatives?
Cavitation effects from ultrasound (20–40 kHz) reduce reaction times by accelerating mass transfer and generating localized high-energy microenvironments. For example, triphenylphosphine-mediated coupling under ultrasound achieves 85–95% yields in 15 min .
Q. What are the challenges in synthesizing fully aromatic this compound systems?
Aromaticity introduces rigidity, complicating cyclization steps. Strategies include using electron-deficient dienophiles (e.g., CF-propiolate) to stabilize intermediates and high-temperature reflux (120°C, 24 hr) to overcome kinetic barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
